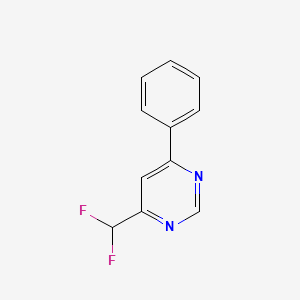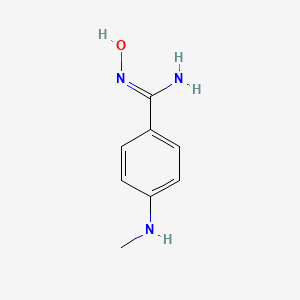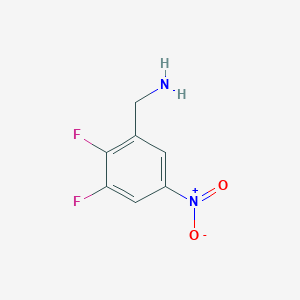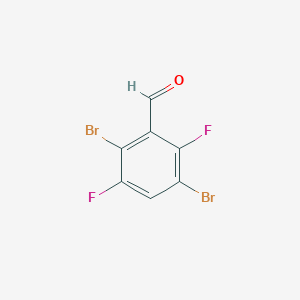
(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol is a heterocyclic compound that features two thiophene rings, one of which is substituted with two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Methylation: The thiophene ring is then methylated at the 3 and 5 positions using methyl iodide in the presence of a strong base like sodium hydride.
Coupling Reaction: The two thiophene rings are coupled together through a Grignard reaction, where one thiophene ring is converted to a Grignard reagent and then reacted with the other thiophene ring substituted with a formyl group.
Reduction: The final step involves the reduction of the formyl group to a hydroxyl group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, where the hydroxyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring can be replaced with various substituents using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)ketone.
Reduction: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methane.
Substitution: Various substituted thiophene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparación Con Compuestos Similares
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups at the 2 and 5 positions.
Thiophen-2-ylmethanol: A thiophene derivative with a hydroxymethyl group at the 2 position.
3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)ketone: An oxidized form of the compound with a carbonyl group instead of a hydroxyl group.
Uniqueness: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H12OS2 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
(3,5-dimethylthiophen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C11H12OS2/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3 |
Clave InChI |
LLWLHEDCDUEZHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C(C2=CC=CS2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)

![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)




![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)



![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
